molecular formula C16H19NO4S B13375158 (2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid

Cat. No.: B13375158
M. Wt: 321.4 g/mol
InChI Key: CJRVTFYIRHVXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid is a synthetic compound featuring a phenoxyacetic acid backbone with distinct substituents: an ethoxy group at the 2-position of the phenyl ring and a [(2-thienylmethyl)amino]methyl group at the 4-position.

Properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

2-[2-ethoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H19NO4S/c1-2-20-15-8-12(5-6-14(15)21-11-16(18)19)9-17-10-13-4-3-7-22-13/h3-8,17H,2,9-11H2,1H3,(H,18,19)

InChI Key

CJRVTFYIRHVXOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CS2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxyacetic acid core: This can be achieved by reacting 2-ethoxyphenol with chloroacetic acid under basic conditions to form 2-ethoxyphenoxyacetic acid.

    Introduction of the thienylmethylamino group: This step involves the reaction of 2-ethoxyphenoxyacetic acid with 2-thienylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the thienylmethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

2-(2-Ethoxy-4-formylphenoxy)acetic Acid ()

  • Structural Difference: Replaces the [(2-thienylmethyl)amino]methyl group with a formyl group at the 4-position.
  • Molecular Weight : 224.21 g/mol (vs. ~337.39 g/mol for the target compound, estimated based on structural similarity).

490-M27 ()

  • Structure: (2E)-{2-[(2-formylphenoxy)methyl]phenyl}(methoxyimino)acetic acid.
  • Key Contrast: Contains a methoxyiminoacetate core and a formylphenoxy substituent. The absence of a thienyl group reduces sulfur-mediated interactions but increases hydrophilicity compared to the target compound .

Functional Group Modifications in the Acetic Acid Moiety

{4-[5-Methoxy-2-(...)]phenoxy}acetic Acid Methyl Ester ()

  • Structural Difference : Methyl ester replaces the carboxylic acid group.
  • Impact : The ester form improves cell membrane permeability but requires metabolic activation (hydrolysis) for bioactivity. The target compound’s free carboxylic acid may enhance direct target binding but reduce bioavailability .

2-[4-(2-Aminoethyl)phenoxy]acetic Acid Hydrochloride ()

  • Structure: Features an aminoethyl group on the phenyl ring and a hydrochloride salt.
  • Comparison: The protonated amino group increases water solubility, whereas the thienylmethylamino group in the target compound balances solubility and lipophilicity due to the aromatic thiophene ring .

Heterocyclic Substituents

{2-Methoxy-4-[4-oxo-2-thioxo-3-(3-trifluoromethyl-phenyl)-thiazolidin-5-ylidenemethyl]-phenoxy}-acetic Acid ()

  • Structure: Integrates a thiazolidinone ring with a trifluoromethylphenyl group.
  • The target compound’s thienyl group offers π-π stacking capability but lacks the thiazolidinone’s rigidity .

{4-[(2-(Methylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenoxy}acetic Acid ()

  • Structure : Contains a methylsulfanyl-thiazole moiety.
  • Comparison: The sulfur atoms in both compounds may interact with metal ions, but the methylsulfanyl group in this compound could increase metabolic stability compared to the target’s thienylmethylamino group .

Data Tables

Table 2: Functional Group Impact on Solubility

Compound Type Functional Group Solubility Profile
Target Compound Carboxylic acid Moderate (pH-dependent)
Compound Methyl ester Low (requires hydrolysis)
Compound Aminoethyl hydrochloride High (ionic form)

Biological Activity

(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: 357.45 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Nitric Oxide Synthase Inhibition : Research indicates that derivatives of this compound may inhibit nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO), which plays a critical role in vascular regulation and inflammatory processes .
  • Reactive Oxygen Species Scavenging : The compound also exhibits properties that allow it to trap reactive oxygen species (ROS), potentially mitigating oxidative stress-related damage in cells .
  • Cyclooxygenase Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

  • Anti-inflammatory Effects : In vivo studies demonstrated that related compounds significantly reduced paw swelling in animal models, indicating strong anti-inflammatory properties. For instance, compounds showed up to 68% reduction in paw weight and significant decreases in inflammatory markers such as TNF-α and PGE-2 .
  • Cardiovascular Health : Given its NOS inhibitory activity, this compound may have implications for treating cardiovascular diseases, including hypertension and atherosclerosis .
  • Autoimmune Diseases : The ability to modulate inflammatory pathways suggests potential applications in autoimmune conditions such as rheumatoid arthritis and lupus .

Case Studies and Research Findings

Several studies have documented the effects of this compound or its derivatives:

StudyFindings
Study 1Demonstrated significant anti-inflammatory effects with a reduction in paw thickness by 63% in animal models.
Study 2Reported the compound's ability to lower TNF-α levels by over 60%, indicating a strong anti-inflammatory response.
Study 3Investigated the safety profile, showing no adverse effects on liver function or kidney indicators at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.